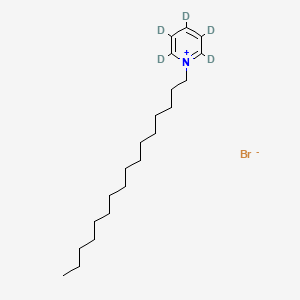
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is a deuterated compound, where hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. Deuterated compounds are valuable in various fields such as chemistry, biology, and medicine, particularly in studies involving metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-Hydroxy Benzeneacetic Acid.
Esterification: The acid is then esterified with 2-(Dimethylamino-d6)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired ester in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Esterification: Utilizing automated reactors to control temperature and reaction time precisely.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Advanced Purification Techniques: Employing high-performance liquid chromatography (HPLC) for large-scale purification.
化学反応の分析
Types of Reactions
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-Hydroxy Benzeneacetic Acid derivatives with ketone or aldehyde groups.
Reduction: Conversion to 4-Hydroxy Benzeneacetic Alcohol derivatives.
Substitution: Various substituted benzeneacetic acid esters.
科学的研究の応用
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is utilized in several research areas:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track biochemical pathways.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies.
Industry: Applied in the synthesis of complex organic molecules and as a standard in analytical chemistry.
作用機序
The mechanism by which 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester exerts its effects involves:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, often used to study enzyme kinetics and receptor binding.
Pathways Involved: It participates in metabolic pathways where deuterium labeling helps in elucidating reaction intermediates and product formation.
類似化合物との比較
Similar Compounds
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino)-2-oxoethyl Ester: The non-deuterated version of the compound.
4-Hydroxy Benzeneacetic Acid 2-(Methylamino)-2-oxoethyl Ester: A similar compound with a methylamino group instead of dimethylamino.
4-Hydroxy Benzeneacetic Acid 2-(Ethylamino)-2-oxoethyl Ester: Another analog with an ethylamino group.
Uniqueness
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies and stability. This makes it particularly valuable in research applications where precise tracking and analysis of chemical reactions are required.
特性
CAS番号 |
1346603-09-5 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
243.292 |
IUPAC名 |
[2-[bis(trideuteriomethyl)amino]-2-oxoethyl] 2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3/i1D3,2D3 |
InChIキー |
QFOYXHSRNCTJOV-WFGJKAKNSA-N |
SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B584218.png)

![2-Chloro-N-[4-[(4-methoxyphenyl)methoxy]-2-chloro-6-methylphenyl]acetamide](/img/structure/B584226.png)
![2-Chloro-6-methyl-4-[(4-methoxyphenyl)methoxy]benzenamine](/img/structure/B584227.png)

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)


